molecular formula C13H8BrClFNO B3341695 N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide CAS No. 1039903-59-7

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide

Cat. No.: B3341695
CAS No.: 1039903-59-7
M. Wt: 328.56 g/mol
InChI Key: HOGZQCBAEOVFIM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and 3-chlorobenzoic acid.

    Amidation Reaction: The primary synthetic route involves an amidation reaction where 2-bromo-4-fluoroaniline reacts with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization of Reagents: Using more cost-effective reagents and solvents.

    Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application, but generally, the compound can modulate biological activity by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-fluorophenyl)-acetamide
  • N-(2-bromo-4-fluorophenyl)-benzamide
  • N-(2-bromo-4-fluorophenyl)-3-methylbenzamide

Uniqueness

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide is unique due to the specific combination of bromine, fluorine, and chlorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO/c14-11-7-10(16)4-5-12(11)17-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGZQCBAEOVFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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